molecular formula C27H24F3NO4 B8229275 Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid

Cat. No.: B8229275
M. Wt: 483.5 g/mol
InChI Key: SRYNVGIGPPLTPK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which reacts with arylthiolate anions under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is used as a building block for the synthesis of complex molecules. Its unique properties make it a valuable reagent in organic synthesis and catalysis .

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials with improved stability and performance. It is also employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance binding affinity and selectivity towards specific enzymes and receptors. The compound may act by inhibiting or activating molecular pathways, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-3-amino-4-(2-trifluoromethylphenyl)butyric acid: Similar in structure but with a different carbon chain length.

    Fmoc-(S)-3-amino-3-(2-trifluoromethylphenyl)propionic acid: Another related compound with a shorter carbon chain.

Uniqueness

Fmoc-(S)-2-amino-5-(2-trifluoromethylphenyl)pentanoic acid is unique due to its specific carbon chain length and the position of the trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYNVGIGPPLTPK-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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